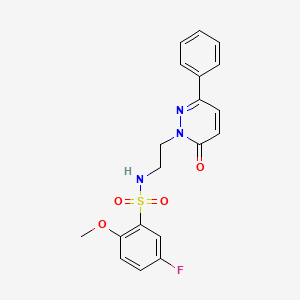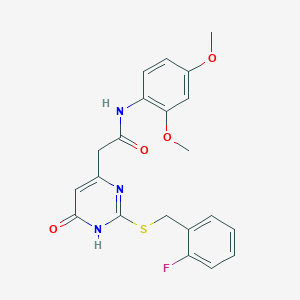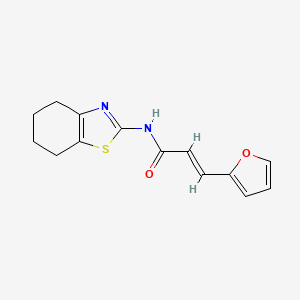![molecular formula C15H16N2O2S B2499135 1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine CAS No. 1904188-41-5](/img/structure/B2499135.png)
1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine derivative that contains a thiazole ring, which imparts unique properties to the molecule. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Scientific Research Applications
Synthesis and Biological Activities
Several studies have been dedicated to synthesizing derivatives of piperidine and examining their biological activities. For example, Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, discovering significant anti-arrhythmic activity in some of the newly synthesized compounds (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Shirani et al. (2021) worked on benzothiazolopyridine compounds, facilitating their synthesis under ultrasonic irradiation, which led to cleaner reactions and higher yields. These compounds were then subjected to molecular docking studies targeting breast cancer receptors, showing favorable interactions (Shirani, Maleki, Asadi, & Dinari, 2021).
El-Emary et al. (2005) focused on the synthesis of new thiazolo[3, 2]pyridines containing the pyrazolyl moiety and evaluated their antimicrobial activity, indicating that some compounds exhibited antimicrobial properties (El-Emary, Khalil, Ali, & El-Adasy, 2005).
Antimicrobial and Antiproliferative Effects
Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazoles and evaluated their antimicrobial activity, finding variable and modest effects against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Kumar et al. (2014) explored the antiproliferative effect of 4-thiazolidinone analogues on human leukemic cells, demonstrating potent activity in certain compounds (Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014).
Synthesis Techniques and Drug Development
The research also delves into innovative synthesis techniques and the development of novel compounds with potential therapeutic applications. For example, the study by Sauda Swaleh and Jürgen Liebscher (2002) presented a novel strategy for the enantioselective synthesis of polyhydroxypiperidines, which are considered as iminoglycitols or 2,6-dideoxyazasugars, highlighting a versatile approach to creating piperidine derivatives for potential medicinal use (Swaleh & Liebscher, 2002).
properties
IUPAC Name |
piperidin-1-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(17-9-2-1-3-10-17)12-4-6-13(7-5-12)19-15-16-8-11-20-15/h4-8,11H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVQICACSLQSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(2-chloro-6-methylphenyl)propyl]acetamide](/img/structure/B2499052.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)

![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2499061.png)

![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)
![5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2499069.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2499071.png)
![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)
